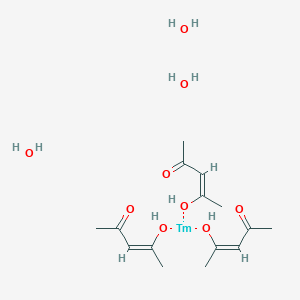
Thulium(III) acetylacetonate trihydrate; (99.9%-Tm) (REO)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thulium(III) acetylacetonate trihydrate, also known as (99.9%-Tm) (REO), is a chemical compound composed of thulium, a rare earth element, and an acetylacetonate ligand. It is a white, crystalline solid that is soluble in organic solvents such as ethanol and acetone. Thulium(III) acetylacetonate trihydrate has a variety of applications in scientific research and industrial processes, including the synthesis of other compounds, the formation of catalysts, and the development of materials with unique properties.
Wissenschaftliche Forschungsanwendungen
Thulium(III) acetylacetonate trihydrate has a variety of applications in scientific research. It has been used as a catalyst in the synthesis of other compounds, such as polymers and organometallic complexes. It has also been used to form materials with unique magnetic, optical, and electrical properties. Additionally, thulium(III) acetylacetonate trihydrate has been used to study the structure and reactivity of other compounds, as well as the reactivity of thulium itself.
Wirkmechanismus
The mechanism of action of thulium(III) acetylacetonate trihydrate is not fully understood. However, it is believed that the thulium ion is coordinated to the acetylacetonate ligand, forming a stable complex. This complex is thought to be responsible for the unique properties of the compound, such as its catalytic activity and its ability to form materials with unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of thulium(III) acetylacetonate trihydrate are not well understood. However, it is believed that this compound is not toxic to humans or other organisms, as it is not readily absorbed through the skin or gastrointestinal tract. Additionally, thulium(III) acetylacetonate trihydrate is not known to have any significant adverse effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using thulium(III) acetylacetonate trihydrate in lab experiments is its stability. This compound is stable in a wide range of temperatures and pH levels, making it an ideal choice for experiments that require a consistent environment. Additionally, thulium(III) acetylacetonate trihydrate is relatively inexpensive and easy to obtain. The primary limitation of this compound is its solubility; it is only soluble in organic solvents, such as ethanol and acetone.
Zukünftige Richtungen
There are a number of potential future directions for thulium(III) acetylacetonate trihydrate. One potential application is in the development of new materials with unique properties, such as magnetic and optical materials. Additionally, thulium(III) acetylacetonate trihydrate could be used to study the reactivity of other compounds and to develop new catalysts. Finally, this compound could be used to study the structure and reactivity of thulium itself, as well as its potential applications in medicine and other fields.
Synthesemethoden
Thulium(III) acetylacetonate trihydrate can be synthesized from several different precursors, including thulium oxide, thulium nitrate, and thulium chloride. The most common method of synthesis involves the reaction of thulium oxide with an acetylacetonate ligand in a solvent such as ethanol or acetone. The reaction is typically conducted at room temperature and yields a white crystalline solid of thulium(III) acetylacetonate trihydrate.
Eigenschaften
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;thulium;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.3H2O.Tm/c3*1-4(6)3-5(2)7;;;;/h3*3,6H,1-2H3;3*1H2;/b3*4-3-;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZTWHGYMCJWAS-VBBOVLQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.O.O.[Tm] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.O.O.[Tm] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O9Tm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thulium(III) acetylacetonate trihydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Perfluoro-[(1',1',2'-trimethyl)propyl]propen-2-yl ether; 97%](/img/structure/B6313921.png)

![[Perfluoro-(1',1', 2'-trimethylpropyl)]-1-chloroethyl ether; 97%](/img/structure/B6313935.png)










